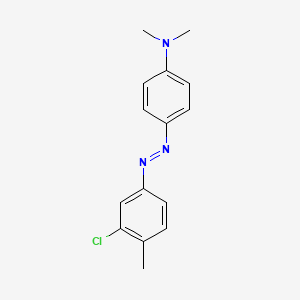
3'-Chloro-4'-methyl-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly notable for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of 3’-chloro-4’-methyl aniline followed by coupling with dimethylaniline. The reaction conditions often require an acidic medium to facilitate the diazotization process. The general steps are as follows:
Diazotization: 3’-Chloro-4’-methyl aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with dimethylaniline in an alkaline medium to form 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene.
Industrial Production Methods
In industrial settings, the production of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: The chloro and methyl groups on the aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in studies involving protein and nucleic acid interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene involves its interaction with biological molecules through the azo group (N=N). The compound can undergo reduction in vivo to form amines, which can then interact with various molecular targets. The pathways involved include:
Binding to Proteins: The compound can form stable complexes with proteins, affecting their function.
Interaction with Nucleic Acids: It can intercalate into DNA, potentially affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminoazobenzene: Similar structure but lacks the chloro and methyl groups.
3’-Methyl-4-dimethylaminoazobenzene: Similar but with a methyl group instead of a chloro group.
2’-Chloro-4-dimethylaminoazobenzene: Similar but with the chloro group in a different position.
Uniqueness
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and interaction with biological molecules. These substituents can affect the compound’s solubility, stability, and overall behavior in various applications.
Propriétés
Numéro CAS |
17010-60-5 |
|---|---|
Formule moléculaire |
C15H16ClN3 |
Poids moléculaire |
273.76 g/mol |
Nom IUPAC |
4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3 |
Clé InChI |
FELKFKKBPTXZKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)

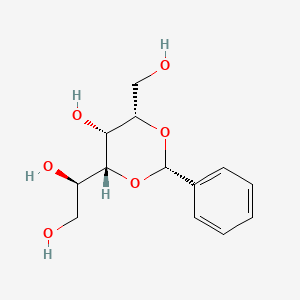
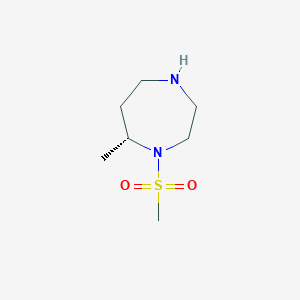
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)
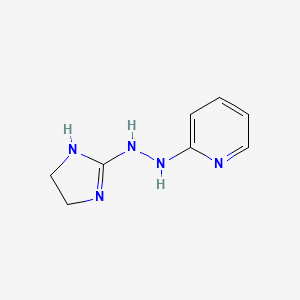
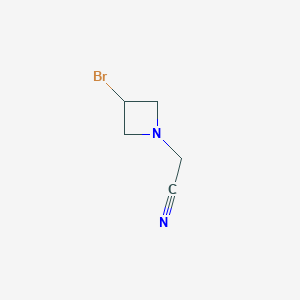
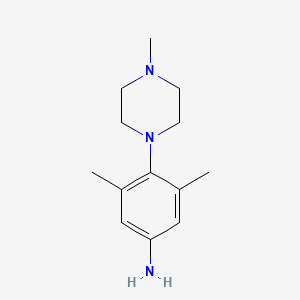
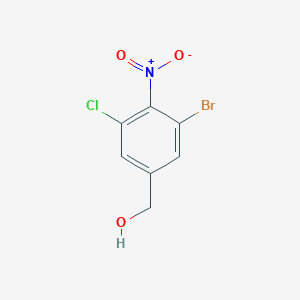
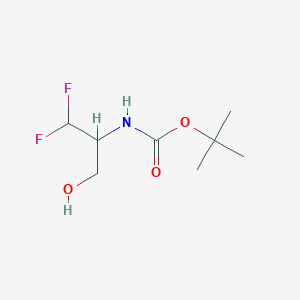

![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
